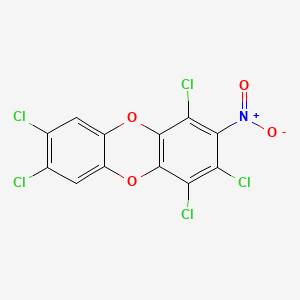

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin

Description

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their toxicity and potential to cause various health issues, including cancer and developmental problems .

Properties

CAS No. |

101126-65-2 |

|---|---|

Molecular Formula |

C12H2Cl5NO4 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |

InChI |

InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |

InChI Key |

KETCEPLTWRYWQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin followed by nitration. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .

Chemical Reactions Analysis

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic compounds.

Reduction: This can result in the removal of nitro groups, leading to less toxic products.

Substitution: Chlorine atoms can be substituted with other groups, altering the compound’s properties.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is primarily used in scientific research to study the effects of dioxins on biological systems. It is used to investigate:

Toxicology: Understanding the toxic effects and mechanisms of dioxins.

Environmental Science: Studying the persistence and bioaccumulation of dioxins in the environment.

Medicine: Researching the potential health impacts of dioxin exposure.

Mechanism of Action

The compound exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This binding leads to the activation of various genes involved in xenobiotic metabolism, including the CYP1A1 gene. The activation of these genes results in the production of enzymes that metabolize and detoxify harmful compounds .

Comparison with Similar Compounds

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and similar mechanism of action.

1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Shares similar chemical properties but lacks the nitro group.

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Contains more chlorine atoms, leading to different toxicological profiles.

The uniqueness of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.